N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
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Overview
Description
N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a triazole ring, and an adamantane moiety
Preparation Methods
The synthesis of N1-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting from commercially available precursorsReaction conditions often include the use of polar aprotic solvents, such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3) to facilitate the substitution reactions .
Chemical Reactions Analysis
N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The trifluoromethyl group and the triazole ring can participate in nucleophilic substitution reactions, often using reagents like sodium azide (NaN3) or halogenating agents.
Scientific Research Applications
N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N1-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can form hydrogen bonds with target proteins, while the adamantane moiety provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can be compared with similar compounds, such as:
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl and fluorophenyl groups but differs in its functional groups and overall structure.
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(tetrazol-1-yl)benzamide: This compound has a similar trifluoromethylphenyl group but features a tetrazole ring instead of a triazole ring.
The uniqueness of N1-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H20F4N4O |
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Molecular Weight |
408.4g/mol |
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H20F4N4O/c21-15-2-1-14(20(22,23)24)4-16(15)27-17(29)18-5-12-3-13(6-18)8-19(7-12,9-18)28-11-25-10-26-28/h1-2,4,10-13H,3,5-9H2,(H,27,29) |
InChI Key |
MNRSJMXQOMXGGV-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NC5=C(C=CC(=C5)C(F)(F)F)F |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NC5=C(C=CC(=C5)C(F)(F)F)F |
Origin of Product |
United States |
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